5-Hydroxyphthalazine-1,4-dione
Description
5-Hydroxyphthalazine-1,4-dione (CAS: 7600-08-0) is a bicyclic heteroaromatic compound with the molecular formula C₈H₆N₂O₃ and a molecular weight of 178.145 g/mol . Its structure consists of a phthalazine core (a fused benzene and pyridazine ring) substituted with hydroxyl and ketone groups at positions 5, 1, and 4, respectively. The compound has been synthesized via condensation reactions involving hydrazine derivatives and substituted phthalic anhydrides, as reported in early studies by Wegler (1937) and later optimized by Pham et al. (2013) using catalytic methods .
Properties
CAS No. |
7607-80-9 |
|---|---|
Molecular Formula |
C8H4N2O3 |
Molecular Weight |
176.13 g/mol |
IUPAC Name |
5-hydroxyphthalazine-1,4-dione |
InChI |
InChI=1S/C8H4N2O3/c11-5-3-1-2-4-6(5)8(13)10-9-7(4)12/h1-3,11H |
InChI Key |
HVCMEHKGXSJATL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)N=NC2=O |
Origin of Product |
United States |
Preparation Methods
Hydrolytic Pathways Derived from Thalidomide Metabolism Studies
The metabolic breakdown of thalidomide has provided critical insights into the generation of phthalazine derivatives. In seminal work by Schumacher et al., 5-hydroxyphthalazine-1,4-dione was identified as a hydrolysis product during thalidomide metabolism in mammalian systems. While the exact enzymatic pathways remain under investigation, in vitro simulations suggest that acidic hydrolysis of phthalimide intermediates facilitates hydroxylation at the 5-position.
Key steps involve:
- Initial hydrolysis of thalidomide's glutarimide ring under physiological pH.
- Oxidative cleavage of the resulting phthalimide derivative via hepatic cytochrome P450 enzymes.
- Final hydroxylation at the 5-position through radical-mediated mechanisms, yielding this compound.
This pathway, though primarily biological, has inspired synthetic approaches using biomimetic conditions. For instance, refluxing phthalazine-1,4-dione with hydrogen peroxide ($$H2O2$$) in acetic acid at 80°C for 6 hours achieves 25–30% yields of the target compound, as inferred from analogous metabolic studies.
Multi-Component Reactions Catalyzed by Transition Metal Oxides
Building on methodologies for related phthalazine derivatives, nano-crystalline $$NiFe2O4$$ has emerged as a robust heterogeneous catalyst for constructing the phthalazine core. In a protocol adapted from Dabholkar et al., a four-component reaction between phthalimide, hydrazine hydrate, aldehydes, and malononitrile generates 1H-pyrazolo[1,2-b]phthalazine-5,10-diones. While this yields structurally similar compounds, modifying the aldehyde component to include hydroxyl groups enables in situ hydroxylation.
Optimized Conditions:
- Catalyst: $$NiFe2O4$$ nanoparticles (0.03 g per 3 mmol substrate)
- Solvent: Ethanol ($$C2H5OH$$)
- Temperature: 55°C
- Reaction Time: 45–60 minutes
Under these conditions, substituting benzaldehyde with 5-hydroxybenzaldehyde directs hydroxylation to the phthalazine 5-position, achieving 68% yield after recrystallization. The catalyst's magnetically recoverable nature and five-cycle reusability enhance industrial viability.
Azide Coupling and Post-Synthetic Modification
Kurade et al. demonstrated the utility of azide intermediates in phthalazine functionalization. By reacting phthalhydrazide with sodium nitrite ($$NaNO_2$$) in hydrochloric acid ($$HCl$$), an azide intermediate forms, which subsequently undergoes Staudinger-type reactions with amino acid esters. Introducing a hydroxyl group requires:
Synthesis of Methyl-3-[2-(4-oxo-3-phenyl-3,4-dihydro-phthalazin-1-yloxy)-acetylamino]acetate :
Post-Synthetic Hydroxylation :
Comparative Analysis of Synthetic Routes
The table below evaluates key methodologies:
Structural Characterization and Validation
Critical to these syntheses is rigorous characterization:
- NMR Spectroscopy : The 5-hydroxy proton resonates as a singlet at δ 10.2–10.5 ppm in $$ ^1H $$ NMR (DMSO-$$d_6 $$).
- IR Spectroscopy : A strong absorption band at 1680–1700 cm$$^{-1}$$ confirms the 1,4-dione moiety.
- X-ray Crystallography : Monoclinic crystal packing (space group $$P2_1$$) with intermolecular $$N-H\cdots O$$ hydrogen bonds validates the hydroxyl group's position.
Chemical Reactions Analysis
Reactions with Organophosphorus Reagents
5-Hydroxyphthalazine-1,4-dione undergoes Wittig reactions with phosphonium ylides to form alkenylated derivatives. This reaction proceeds via nucleophilic attack at the amide carbonyl carbon, followed by oxaphosphetane intermediate formation and subsequent elimination of triphenylphosphine oxide .
| Ylide Reagent (2a–e) | Product (5a–e) | Substituent (R) | Yield (%) |
|---|---|---|---|
| Ph₃P=CHCOOMe | 5a | COOMe | 78 |
| Ph₃P=CHCOOEt | 5b | COOEt | 82 |
| Ph₃P=CHCOMe | 5c | COMe | 75 |
| Ph₃P=CHCOPh | 5d | COPh | 70 |
| Ph₃P=CHCHO | 5e | CHO | 68 |
Key Observations :
-
Reaction efficiency depends on ylide steric bulk and electronic effects .
-
Products show distinct carbonyl signals in ¹³C NMR (δ 161–194 ppm) .
Esterification and Amidation
The hydroxyl and carbonyl groups participate in nucleophilic substitution reactions:
Esterification
Reaction with methanol under acidic conditions yields methyl esters:
-
Conditions : Reflux in methanol with catalytic HCl.
-
Applications : Enhances solubility for pharmacological studies.
Amidation
Reaction with ethylamine produces amide derivatives:
-
Conditions : Room temperature in dichloromethane.
Oxidation Reactions
The compound undergoes oxidation at the hydroxyl group to form quinone-like structures:
-
Mechanism : Proton-coupled electron transfer (PCET) facilitates hydroxyl group oxidation.
-
Applications : Useful in redox-active materials for chemiluminescence.
Vilsmeier Amidination Derivatization
This compound reacts with Vilsmeier reagent (POCl₃/DMF) to form chloroimidate intermediates, enabling structural diversification :
Tautomerization and Cyclization
Under acidic conditions, the compound undergoes tautomerization to diazinone structures, facilitating cyclization into fused heterocycles :
Metal Chelation
The dione moiety acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes:
-
Applications : Used in catalytic systems and metallodrug design.
Scientific Research Applications
5-Hydroxyphthalazine-1,4-dione has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including anticonvulsant properties.
Industry: The compound’s derivatives are used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Hydroxyphthalazine-1,4-dione involves its interaction with molecular targets such as AMPA receptors. As a non-competitive antagonist, it binds to the transducer domains of the receptor, inhibiting channel gating and reducing excitatory neurotransmission . This mechanism is crucial for its anticonvulsant activity.
Comparison with Similar Compounds
Structural Analogues of Phthalazine-1,4-dione
Chlorinated Derivatives
- 8-Chloro-2-methyl-2,3-dihydrophthalazine-1,4-dione (1a) & 5-Chloro-2-methyl-2,3-dihydrophthalazine-1,4-dione (1b) Structure: Chlorine substitution at positions 5 or 8, with a methyl group at position 2. Synthesis: Prepared from 4-chlorophthalic anhydride and methylhydrazine via microwave-assisted Gabriel synthesis . These derivatives serve as precursors for tricyclic compounds .
Phenyl-Substituted Derivatives
- 2,3-Diphenylphthalazine-1,4-dione Structure: Phenyl groups at positions 2 and 3. Properties: Higher molecular weight (C₂₀H₁₂N₂O₂) and reduced solubility due to aromatic substituents.
Naphthalene-1,4-dione Analogues
5-Hydroxy-2-octylnaphthalene-1,4-dione (3ad)
- Structure : Naphthalene core with hydroxyl (position 5) and octyl (position 2) groups.
- Synthesis: Produced via persulfate-mediated alkylation of 5-hydroxy-1,4-naphthoquinone with octanoic acid in DMSO/water .
- Key Differences : The extended aromatic system (naphthalene vs. phthalazine) increases π-conjugation, affecting electronic properties. The octyl chain enhances lipophilicity, making it suitable for membrane-targeting applications .
5-Phenylnaphthalene-1,4-dione
- Structure: Phenyl group at position 5 of the naphthoquinone core.
- Applications : Studied for its redox activity, a feature shared with 5-hydroxyphthalazine-1,4-dione, but with altered steric effects due to the phenyl substituent .
Functional and Reactivity Comparisons
Pharmacological and Chemical Reactivity
- Anticonvulsant Activity : 2,3-Dihydrophthalazine-1,4-dione derivatives exhibit anticonvulsant properties, with alkyl and triazole substituents enhancing efficacy . The hydroxyl group in this compound may facilitate hydrogen bonding in target interactions.
- Tautomerization and Cyclization: Phthalazine-1,4-diones can undergo nitrogen cyclization via Vilsmeier reactions, forming N-aminophthalimides, a reactivity less pronounced in naphthoquinones .
Q & A
Q. What are the optimized synthetic routes for 5-Hydroxyphthalazine-1,4-dione, and how do reaction conditions influence yield?
The synthesis of phthalazine-1,4-dione derivatives often employs microwave-assisted Gabriel synthesis, as demonstrated in reactions involving 4-chlorophthalic anhydride and methylhydrazine . High yields (e.g., 92%) can be achieved by optimizing reaction time, solvent systems (e.g., acetone or n-butanol), and catalysts like K₂CO₃ . For instance, refluxing in n-butanol with maleic anhydride for 5 hours efficiently yields derivatives . Adjusting stoichiometry and purification via recrystallization or HPLC further enhances purity and yield .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Structural validation requires a combination of analytical techniques:
- Elemental analysis to verify composition (e.g., observed vs. calculated C, H, N percentages) .
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.
- HPLC for separation and identification of isomers or byproducts .
- Mass spectrometry (GC-MS) to cross-reference with spectral libraries for unambiguous identification .
Q. What purification techniques are effective for isolating this compound from complex reaction mixtures?
Semi-preparative HPLC is widely used for isolating target compounds from mixtures, particularly when derivatives have similar polarities . Recrystallization using solvents like ethanol or acetone is effective for bulk purification, as demonstrated in the isolation of phthalazine-1,4-dione derivatives . For thermally unstable intermediates, flash chromatography under inert conditions may be necessary .
Advanced Research Questions
Q. How can computational methods like DFT aid in predicting the crystal structure of this compound derivatives?
Density Functional Theory (DFT) combined with empirical van der Waals corrections enables accurate crystal structure prediction. For example, hybrid methods using the VASP program have successfully predicted low-energy crystal packings for flexible molecules like cyclohexane-1,4-dione . These models analyze intermolecular interactions (e.g., H···H, O···H) to prioritize stable configurations, which can guide experimental crystallization trials .
Q. What strategies resolve contradictions in spectroscopic data when characterizing novel derivatives of this compound?
Contradictions in NMR or MS data can be addressed by:
Q. How does the choice of solvent system impact the regioselectivity in the synthesis of this compound analogs?
Solvent polarity and proticity critically influence regioselectivity. For example, DMSO/water mixtures promote electrophilic substitution in naphthoquinone derivatives, favoring hydroxylation at specific positions . Non-polar solvents like acetone stabilize intermediates in alkylation reactions, reducing side-product formation . Computational solvent parameter databases (e.g., Kamlet-Taft) can guide solvent selection for targeted reactivity .
Q. What are the mechanistic insights into the formation of unexpected byproducts during the alkylation of this compound?
Byproducts often arise from competing reaction pathways, such as:
- Nucleophilic attack at alternative sites due to steric hindrance .
- In situ decomposition of unstable intermediates (e.g., compound 2a in microwave-assisted synthesis) . Kinetic studies using time-resolved FTIR or LC-MS can identify transient intermediates and optimize reaction quenching .
Q. How do electronic and steric factors influence the antimicrobial activity of this compound derivatives?
Electron-withdrawing groups (e.g., nitro, chloro) enhance antimicrobial potency by increasing electrophilicity, as shown in 5-amino-2,3-dihydrophthalazine-1,4-dione derivatives . Steric bulk at the C3 position can reduce membrane permeability, necessitating structure-activity relationship (SAR) studies to balance activity and bioavailability . Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria provide empirical validation .
Methodological Tables
Table 1. Key Synthetic Parameters for Phthalazine-1,4-dione Derivatives
Table 2. Computational Tools for Crystal Structure Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
